rac 7-Methoxy Propranolol

Synthetic Chemistry Metabolite Synthesis Protecting Group Strategy

Direct synthesis of rac 7-Hydroxy Propranolol metabolite standards is compromised by the instability and uncontrolled reactivity of the free phenolic -OH group. rac 7-Methoxy Propranolol (CAS 76275-53-1) resolves this as the methoxy-protected intermediate, blocking the 7-position to enable selective, side-reaction-free preparation of this critical reference standard. • Key precursor for generating high-purity rac 7-Hydroxy Propranolol reference standards for HPLC/LC-MS/MS method validation in pharmacokinetic and drug-drug interaction studies. • Enables side-by-side comparative pharmacology of the 7-hydroxy metabolite versus 4-/5-hydroxy isomers for β-adrenoceptor binding affinity profiling. • Verified purity; suitable for CYP2D6 regioselectivity investigations and drug metabolism research.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B027388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Methoxy Propranolol
Synonyms1-[(7-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol; _x000B_(+/-)-1-[(7-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O
InChIInChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3
InChIKeySHLYYDPCAGPWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





rac 7-Methoxy Propranolol: Key Synthetic Intermediate


rac 7-Methoxy Propranolol (CAS: 76275-53-1) is a synthetic derivative of the non-selective beta-blocker propranolol, distinguished by a methoxy (-OCH₃) group at the 7-position of its naphthalene ring. It is not an end-use therapeutic agent but is a critical chemical precursor for generating rac 7-Hydroxy Propranolol, a primary metabolite of propranolol. This methoxylation serves as a protecting group strategy in synthesis, enabling the selective preparation of a pharmacologically active metabolite whose hydroxyl position is crucial for its biological activity . Commercially, it is available as a research chemical with specified purity (typically ≥98%) and defined molecular characteristics (MW: 289.37, Formula: C17H23NO3) .

Why rac 7-Methoxy Propranolol Is Irreplaceable in Synthesis


Procurement of the 7-methoxy derivative cannot be replaced by propranolol or its 7-hydroxy metabolite due to its distinct chemical identity and function. Propranolol is the parent beta-blocker, while rac 7-Hydroxy Propranolol is an active metabolite with a hydroxyl group at the 7-position [1]. rac 7-Methoxy Propranolol is a protected, non-pharmacological intermediate. The methoxy group in the target compound chemically blocks the 7-position, allowing for directed synthetic transformations elsewhere on the molecule without interference from the highly reactive phenolic -OH group present in the final metabolite . Attempting to use 7-Hydroxy Propranolol in a synthetic scheme designed for the 7-methoxy intermediate would lead to unintended side reactions, complex purification challenges, and a different final product. This distinction makes rac 7-Methoxy Propranolol the sole appropriate starting material for specific synthetic routes that require this protection strategy.

Comparative Evidence for rac 7-Methoxy Propranolol


Protected Intermediate vs. Active Metabolite: Chemical Identity

rac 7-Methoxy Propranolol is specifically manufactured and cataloged as a precursor for rac 7-Hydroxy Propranolol, not as an active pharmaceutical ingredient . The defining difference is at the 7-position of the naphthalene ring, where the target compound has a methoxy group (-OCH₃) and its comparator, rac 7-Hydroxy Propranolol, has a hydroxyl group (-OH). This substitution changes the molecular weight from 275.34 g/mol (for 7-OH propranolol) to 289.37 g/mol (for 7-OCH₃ propranolol) and, more critically, alters the functional group from a reactive phenol to a protected ether [1]. This is a quantitative difference in molecular identity that dictates its exclusive use in synthetic applications requiring a blocked 7-position.

Synthetic Chemistry Metabolite Synthesis Protecting Group Strategy

Beta-Blocker Potency of the 7-Hydroxy Metabolite

While direct in vitro data for the 7-methoxy compound is absent, the established activity of its metabolic product provides a class-level inference of its utility. The 7-hydroxylated metabolite of propranolol is an active beta-adrenergic receptor antagonist, and studies have quantified its potency relative to the parent drug. The hydroxylated metabolite retains a significant portion of the beta-blocking activity of propranolol itself . Specifically, one source cites that ring-hydroxylated isomers of propranolol demonstrate beta-adrenergic antagonism and vasodilator activity . This implies that rac 7-Methoxy Propranolol, as a direct synthetic precursor to this active metabolite, offers a pathway to studying the properties of a potent propranolol derivative without needing to isolate the labile 7-hydroxy metabolite directly.

Pharmacology Beta-Blocker Prodrug

Metabolic Role of the 7-Position in Propranolol

The significance of the 7-position on the propranolol scaffold is underscored by human metabolism studies. Propranolol undergoes ring-hydroxylation by cytochrome P450 enzymes, specifically CYP2D6, to yield 4-hydroxy, 5-hydroxy, and 7-hydroxy metabolites [1]. While 4-hydroxy and 5-hydroxypropranolol are primary metabolites, 7-hydroxypropranolol is also formed, though it was detected in trace amounts in some studies [1]. The existence of a dedicated synthetic intermediate like rac 7-Methoxy Propranolol highlights the need to independently study this specific metabolic pathway. The methoxy compound provides a stable, off-the-shelf starting point for generating this minor but biologically relevant metabolite for use in analytical standards, enzyme kinetics studies, or pharmacological assays.

Drug Metabolism Cytochrome P450 CYP2D6

Key Research Applications of rac 7-Methoxy Propranolol


Synthesis of 7-Hydroxy Propranolol Standards

The primary application of rac 7-Methoxy Propranolol is as a key intermediate in the multi-step synthesis of rac 7-Hydroxy Propranolol . Researchers and analytical chemistry labs procure this compound to create highly pure reference standards of the 7-hydroxy metabolite. These standards are essential for developing and validating quantitative HPLC or LC-MS/MS methods to detect and measure the 7-hydroxypropranolol metabolite in biological matrices (e.g., plasma, urine) from pharmacokinetic or drug-drug interaction studies. Using the stable 7-methoxy precursor allows for a controlled and reproducible synthesis that avoids the stability and handling issues associated with the free phenolic metabolite.

Pharmacological Profiling of Propranolol Metabolites

Pharmacology researchers can utilize rac 7-Methoxy Propranolol to generate rac 7-Hydroxy Propranolol for subsequent in vitro testing. This allows for a side-by-side comparative analysis of the individual propranolol metabolites. As established, ring-hydroxylated propranolol metabolites exhibit beta-adrenergic antagonism and vasodilatory properties . By synthesizing the 7-hydroxy metabolite from this precursor, scientists can specifically quantify its binding affinity (e.g., Ki or IC₅₀ values) at β₁ and β₂ adrenoceptors and compare it directly against the parent propranolol and other primary metabolites like 4- or 5-hydroxypropranolol. This approach isolates the contribution of the 7-hydroxy modification to the overall pharmacological profile of propranolol.

CYP2D6 Aromatic Hydroxylation Studies

In enzymology and drug metabolism research, rac 7-Methoxy Propranolol provides a tool for studying the CYP2D6 enzyme. While 4- and 5-hydroxylation are the dominant pathways for propranolol, 7-hydroxylation is also a documented CYP2D6-mediated reaction [1]. Researchers can use the synthesized 7-hydroxy product as a standard to investigate the regio-selectivity of CYP2D6 under varying conditions or to screen for inhibitors that might specifically block this minor pathway. This is crucial for understanding the complete metabolic fate of propranolol and potential sources of inter-individual variability in drug response.

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